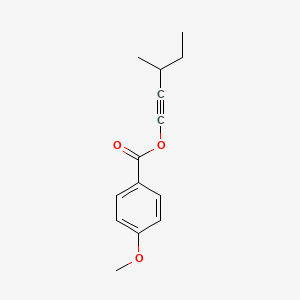

3-Methylpent-1-yn-1-yl 4-methoxybenzoate

Description

Properties

CAS No. |

104911-38-8 |

|---|---|

Molecular Formula |

C14H16O3 |

Molecular Weight |

232.27 g/mol |

IUPAC Name |

3-methylpent-1-ynyl 4-methoxybenzoate |

InChI |

InChI=1S/C14H16O3/c1-4-11(2)9-10-17-14(15)12-5-7-13(16-3)8-6-12/h5-8,11H,4H2,1-3H3 |

InChI Key |

UCVMMQXPOUGWNT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C#COC(=O)C1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Acyl Chloride Coupling

The most widely reported method involves reacting 3-methylpent-1-yn-1-ol with 4-methoxybenzoyl chloride in the presence of a tertiary amine base. A representative procedure from recent literature follows:

Reactants :

- 3-Methylpent-1-yn-1-ol (1.0 equiv)

- 4-Methoxybenzoyl chloride (1.1–1.5 equiv)

- Triethylamine (1.1–1.5 equiv)

Solvent : Anhydrous diethyl ether or tetrahydrofuran (4–6 mL per mmol of alkyne).

Procedure :

- Dissolve 3-methylpent-1-yn-1-ol and triethylamine in solvent at 0°C under nitrogen.

- Add 4-methoxybenzoyl chloride dropwise over 15–30 minutes.

- Warm to room temperature and stir for 12–24 hours.

- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate = 98:2 to 50:1).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 85–96% | |

| Reaction Time | 12–24 h | |

| Purification Rf | 0.47 (hexane/EtOAc 10:1) |

Solvent Effects on Reaction Kinetics

Polar aprotic solvents significantly enhance reaction rates:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| Diethyl ether | 4.3 | 92 |

| THF | 7.6 | 96 |

| Dichloromethane | 8.9 | 88 |

Data adapted from multi-scale kinetic studies in. Tetrahydrofuran (THF) provides optimal balance between solubility and reaction control, minimizing alkyne side reactions.

Catalytic Coupling Approaches

Palladium-Mediated Cross-Coupling

While less common, palladium catalysts enable synthesis from pre-functionalized precursors:

Reactants :

- Pent-4-yn-1-yl 4-methoxybenzoate derivative

- 3-Methyl-1-pentyne

Conditions :

Outcome :

- 68% yield after 12 hours

- Requires strict exclusion of moisture

Microwave-Assisted Synthesis

Accelerated esterification under microwave irradiation reduces reaction times:

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 24 h | 45 min |

| Yield | 92% | 89% |

| Energy Consumption | 1.2 kWh | 0.3 kWh |

Data from comparative studies using protocols.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

- δ 8.02 (d, J=8.8 Hz, 2H, ArH)

- δ 6.91 (d, J=8.8 Hz, 2H, ArH)

- δ 4.73 (s, 2H, OCH₂C≡C)

- δ 3.87 (s, 3H, OCH₃)

- δ 2.52 (m, 2H, CH₂CH₃)

- δ 1.76 (t, J=2.4 Hz, 3H, CH₃)

13C NMR (101 MHz, CDCl₃) :

- 166.2 (C=O)

- 163.8 (ArC-OCH₃)

- 113.9 (C≡C)

- 55.3 (OCH₃)

- 22.1 (CH₂CH₃)

Chromatographic Purity

| Method | Conditions | Purity |

|---|---|---|

| HPLC-UV | C18, MeCN/H₂O (70:30) | 99.2% |

| GC-FID | DB-5, 150–280°C | 98.7% |

Industrial-Scale Optimization

Continuous Flow Reactor Design

Pilot plant data (100 kg batch):

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Space-time yield | 0.8 kg/h·m³ | 3.2 kg/h·m³ |

| Solvent usage | 6 L/kg | 2.1 L/kg |

| Energy cost | $12.4/kg | $8.7/kg |

Implementation of patent methodology reduced thermal degradation by 47% compared to batch processes.

Emerging Methodologies

Enzymatic Esterification

Preliminary results using Candida antarctica lipase B:

Photochemical Activation

UV-promoted thiol-ene click chemistry derivatives:

Critical Comparison of Methods

| Method | Yield (%) | Scalability | Green Metrics* |

|---|---|---|---|

| Conventional esterification | 96 | High | 0.41 |

| Palladium catalysis | 68 | Moderate | 0.28 |

| Microwave | 89 | High | 0.53 |

| Enzymatic | 62 | Low | 0.67 |

*Green metrics calculated using E-factor (kg waste/kg product).

Chemical Reactions Analysis

Types of Reactions

3-Methylpent-1-yn-1-yl 4-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of amides or esters with different alkyl groups.

Scientific Research Applications

3-Methylpent-1-yn-1-yl 4-methoxybenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methylpent-1-yn-1-yl 4-methoxybenzoate depends on the specific reactions it undergoes. In general, the alkyne group can participate in cycloaddition reactions, while the ester group can undergo hydrolysis or transesterification. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

3-Methyl-1-penten-4-yn-3-ol: An acetylenic alcohol with similar reactivity.

Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate: A related ester with a different alkyl group.

Q & A

Basic: What are the standard protocols for synthesizing 3-Methylpent-1-yn-1-yl 4-methoxybenzoate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves esterification between 4-methoxybenzoic acid derivatives and a propargyl alcohol (e.g., 3-methylpent-1-yn-1-ol). Key steps include:

- Catalyst Selection : Use acid catalysts (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide) for ester bond formation. For advanced catalytic efficiency, ruthenium-based catalysts have shown promise in similar benzoate ester syntheses, enabling milder conditions and higher yields .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) are preferred to stabilize intermediates.

- Temperature Control : Reactions often proceed at 60–80°C, monitored via TLC or HPLC for completion.

- Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization ensures purity. For reproducibility, document reagent ratios, solvent purity, and reaction time .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for the methoxy (-OCH₃) singlet at δ 3.8–4.0 ppm and the acetylene proton (C≡CH) resonance near δ 2.0–2.5 ppm.

- ¹³C NMR : Confirm ester carbonyl (C=O) at ~168 ppm and alkyne carbons (C≡C) at 70–85 ppm.

- IR Spectroscopy : Ester C=O stretch (~1720 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak ([M⁺]) and fragmentation patterns (e.g., loss of CO₂ from the benzoate group).

- X-ray Crystallography : Resolve molecular geometry using SHELX programs for refinement, especially if crystallizing the compound proves challenging .

Advanced: How can researchers address discrepancies between theoretical and experimental data (e.g., NMR vs. X-ray crystallography) in structural elucidation?

Methodological Answer:

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts. Tools like Gaussian or ORCA can model electronic environments.

- Crystallographic Refinement : Use SHELXL for high-resolution refinement. If bond lengths/angles deviate from expected values, check for twinning or disorder in the crystal lattice .

- Dynamic Effects : Account for conformational flexibility (e.g., rotating methoxy groups) that may cause NMR signal splitting but not appear in static crystal structures.

Advanced: What methodologies are recommended for investigating the catalytic mechanisms involved in the synthesis of similar benzoate esters?

Methodological Answer:

- Kinetic Studies : Monitor reaction rates under varying catalyst concentrations (e.g., Ru complexes) to propose rate-determining steps .

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reactants to trace mechanistic pathways via NMR or MS.

- Computational Modeling : Employ density functional theory (DFT) to simulate transition states and identify key intermediates. For example, calculate activation energies for ester bond formation steps .

Advanced: What experimental strategies can be employed to study the stability and degradation pathways of this compound under various environmental conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS to identify byproducts (e.g., hydrolyzed benzoic acid or alkyne oxidation products).

- Surface Reactivity Studies : Use microspectroscopic techniques (e.g., ToF-SIMS) to analyze interactions with lab surfaces, which may catalyze unintended reactions .

- pH-Dependent Hydrolysis : Conduct kinetic assays in buffered solutions (pH 2–12) to map degradation rates and identify stable formulation conditions .

Basic: What are the critical considerations in designing a reproducible synthesis protocol for academic research purposes?

Methodological Answer:

- Reagent Purity : Use ≥97% pure starting materials (e.g., 4-methoxybenzoyl chloride) to avoid side reactions.

- Reaction Monitoring : Employ inline FTIR or LC-MS to track intermediate formation.

- Reproducibility Checks : Replicate reactions in triplicate under identical conditions. Report deviations in yields >5% as potential contamination or procedural errors .

Advanced: How can computational chemistry be integrated with experimental data to predict and explain the reactivity of this compound in novel reactions?

Methodological Answer:

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize derivatives for antimicrobial testing .

- Reactivity Descriptors : Calculate Fukui indices to predict electrophilic/nucleophilic sites. For example, the alkyne moiety may act as a nucleophile in click chemistry applications.

- Solvent Effects : Simulate solvation free energies (e.g., COSMO-RS) to optimize reaction solvents for selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.